

A Technical Guide to 4-Pentylbenzoyl Chloride

(CAS: 49763-65-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Pentylbenzoyl chloride*

Cat. No.: *B1345984*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **4-Pentylbenzoyl chloride**, a versatile chemical intermediate. This document details its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its utility in research and development.

Chemical and Physical Properties

4-Pentylbenzoyl chloride is a colorless to light yellow liquid.^[1] It is an acyl chloride derivative of benzoic acid, characterized by a pentyl group at the 4-position of the benzene ring. This substitution pattern makes it a useful building block in the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties

Property	Value	Source
CAS Number	49763-65-7	[2] [3] [4] [5]
Molecular Formula	C12H15ClO	[2] [3] [4] [5]
Molecular Weight	210.70 g/mol	[2] [3] [5]
Appearance	Colorless to light yellow clear liquid	[1]
Density	1.036 g/mL at 25 °C	[3]
Refractive Index	n20/D 1.53	[3]
Boiling Point	95 °C at 0.20 mmHg	[6]
Flash Point	113 °C (235.4 °F) - closed cup	[3]
Purity	>96% (Sigma-Aldrich), >98.0% (TCI)	[1]

Table 2: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	4-pentylbenzoyl chloride	[2] [5]
Synonyms	4-Amylbenzoyl Chloride, p-Pentylbenzoyl chloride, 4-n-Pentylbenzoyl chloride	[1] [5]
InChI	1S/C12H15ClO/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9H,2-5H2,1H3	[5]
InChIKey	FBBRKYLXMNQFQU-UHFFFAOYSA-N	[5]
SMILES	CCCCCc1ccc(cc1)C(Cl)=O	[3]

Synthesis

A well-established and reliable method for the preparation of **4-pentylbenzoyl chloride** is through the Friedel-Crafts acylation of pentylbenzene.^[6] This one-step synthesis offers good yields and produces a product that is apparently free of positional isomers.^[6]

Experimental Protocol: Synthesis of 4-Pentylbenzoyl Chloride

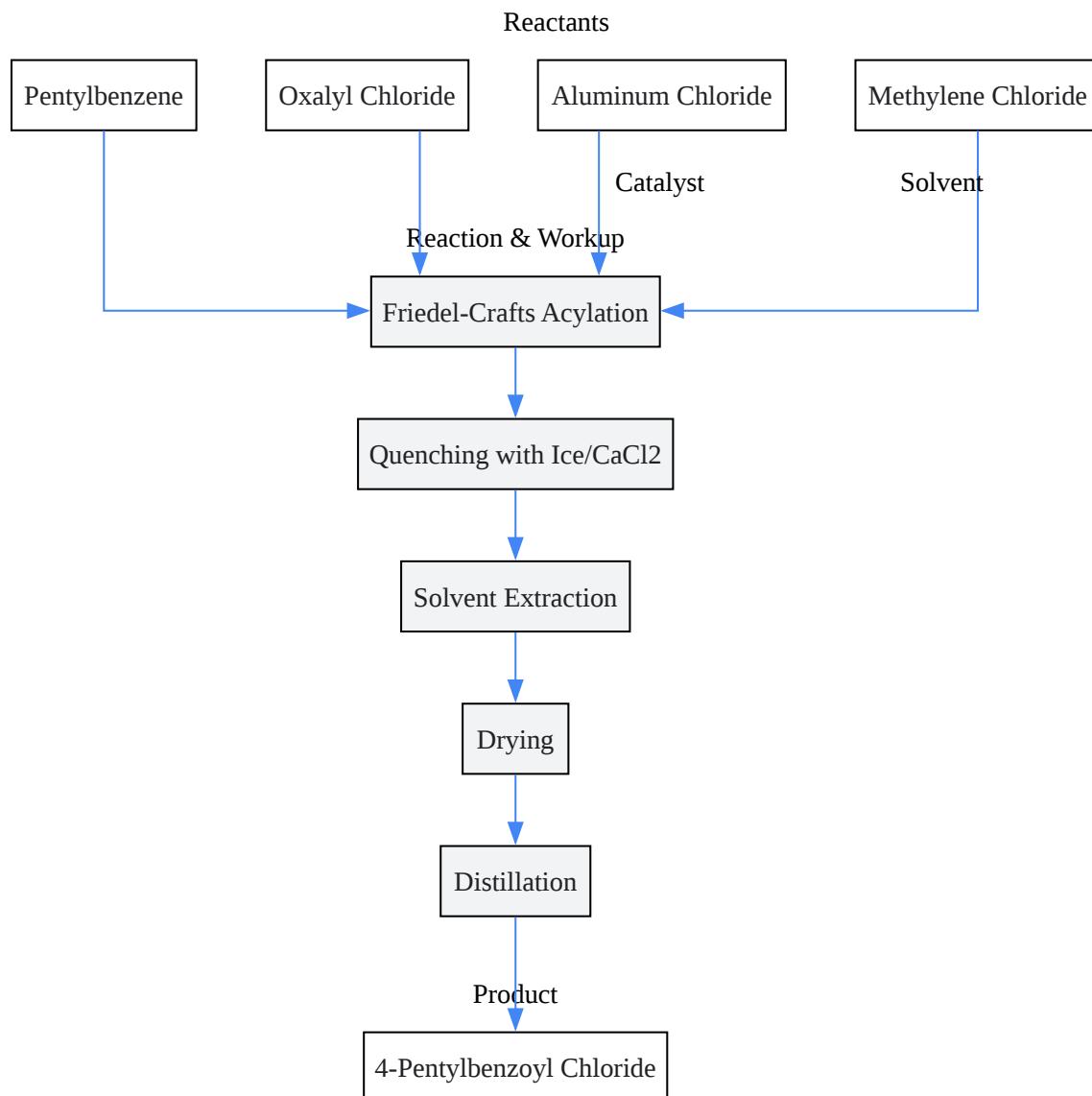
This procedure is based on the method described in *Organic Syntheses*.^[6]

Materials:

- Pentylbenzene
- Oxalyl chloride
- Aluminum chloride (anhydrous)
- Methylene chloride (dry)
- Ice
- Calcium chloride
- Anhydrous sodium sulfate
- Ether
- 5% Potassium hydroxide solution

Equipment:

- Three-necked, round-bottomed flask
- Mechanical stirrer
- Pressure-equalized addition funnel
- Drying tube


- Syringe
- Vigreux column for distillation

Procedure:

- A 100-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 100-mL pressure-equalized addition funnel fitted with a drying tube, and a rubber septum.
- Dry methylene chloride (27 mL) and 8.9 g (0.067 mol) of anhydrous aluminum chloride are added to the flask.
- With stirring, 17.1 g (11.5 mL, 0.135 mol) of oxalyl chloride is added over 5 minutes via syringe.
- A solution of 10.0 g (11.6 mL, 0.067 mol) of pentylbenzene in 25 mL of dry methylene chloride is added dropwise from the addition funnel over 45 minutes. The reaction mixture is stirred for an additional 30 minutes at room temperature.
- The reaction mixture is reduced to about half its original volume by distillation.
- Approximately 40 mL of fresh dry methylene chloride is added, and the solution is cooled to 0°C.
- The cold solution is slowly poured onto a stirred mixture of 170 g of crushed ice and 10 g of calcium chloride, maintaining the temperature below 5°C.
- The organic layer is separated, dried over anhydrous sodium sulfate, and filtered. The solvent is removed by distillation at reduced pressure.
- The residual liquid is dissolved in 50 mL of ether, cooled to 0°C, and extracted with 5 mL of cold 5% potassium hydroxide solution, followed by two washes with 15-mL portions of cold water.
- The ether solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation at reduced pressure.

- The final product is purified by distillation through a Vigreux column to yield pure **4-pentylbenzoyl chloride**.

Diagram 1: Synthesis Workflow of **4-Pentylbenzoyl Chloride**

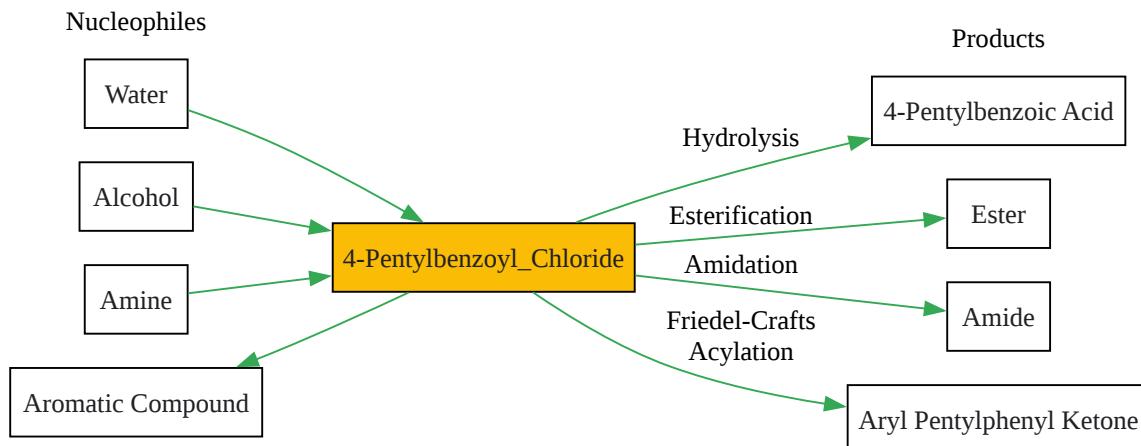
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-pentylbenzoyl chloride**.

Reactivity and Applications

As an acyl chloride, **4-pentylbenzoyl chloride** is a reactive compound that serves as a versatile intermediate in organic synthesis.^[7] Its primary reactivity centers around nucleophilic acyl substitution.

Key Reactions:


- Hydrolysis: Reacts with water to form 4-pentylbenzoic acid and hydrochloric acid.^[7] This necessitates handling under anhydrous conditions.
- Alcoholysis: Reacts with alcohols to form the corresponding esters.
- Aminolysis: Reacts with amines to form amides.
- Friedel-Crafts Acylation: Can be used to introduce the 4-pentylbenzoyl group onto other aromatic rings in the presence of a Lewis acid catalyst.^[7]

Applications:

The primary application of **4-pentylbenzoyl chloride** is as a chemical intermediate. It is particularly useful for synthesizing molecules where the 4-pentylphenyl group is desired.

- Liquid Crystals: It is a useful intermediate for the preparation of diaryl esters that exhibit mesomorphic (liquid crystal) properties.^[6]
- Organic Synthesis: It was used in the synthesis of a 3-O-acyl derivative of betulinic acid.
- Precursor to other functional groups: **4-Pentylbenzoyl chloride** can be readily converted to other functional groups. For example, the corresponding 4-pentylbenzoic acid can be obtained quantitatively by hydrolysis, which can then be used to prepare 4-pentylanilines via the Schmidt reaction.^[6] It can also be a starting material for the preparation of aromatic aldehydes and nitriles.^[6]

Diagram 2: Role of **4-Pentylbenzoyl Chloride** as a Chemical Intermediate

[Click to download full resolution via product page](#)

Caption: Reactivity of **4-pentylbenzoyl chloride** with various nucleophiles.

Safety and Handling

4-Pentylbenzoyl chloride is classified as a corrosive substance.[1][3][5] It causes severe skin burns and eye damage.[1][5] It may also be corrosive to metals.[1]

Table 3: GHS Hazard Information

Hazard	Description
Pictogram	GHS05 (Corrosion)
Signal Word	Danger
Hazard Statements	H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals.
Precautionary Statements	P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor.

Source:[1][3][5]

Handling Recommendations:

- Handle in a well-ventilated area, preferably a fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
- Keep away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents.
- Store in a tightly closed, corrosion-resistant container in a dry and well-ventilated place.[1]

Spectral Data

Spectral data is crucial for the identification and characterization of **4-Pentylbenzoyl chloride**.

Table 4: Spectral Information

Technique	Data Availability
¹ H NMR	Available
¹³ C NMR	Available
Mass Spectrometry	Available
IR Spectroscopy	Available
Raman Spectroscopy	Available

Source:[5]

Detailed spectral data can be accessed through various chemical databases such as PubChem and supplier websites.[5]

This technical guide provides a solid foundation for understanding the properties, synthesis, and applications of **4-Pentylbenzoyl chloride**. Its utility as a chemical intermediate makes it a valuable compound for researchers and scientists in various fields, including materials science and drug discovery. Proper handling and safety precautions are essential when working with this corrosive compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Pentylbenzoyl Chloride | 49763-65-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 4-PENTYLBENZOYL CHLORIDE | CAS 49763-65-7 [matrix-fine-chemicals.com]
- 3. 4-戊基苯甲酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS RN 49763-65-7 | Fisher Scientific [fishersci.ca]

- 5. 4-Pentylbenzoyl chloride | C12H15ClO | CID 170812 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. nbinno.com [nbino.com]
- To cite this document: BenchChem. [A Technical Guide to 4-Pentylbenzoyl Chloride (CAS: 49763-65-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1345984#4-pentylbenzoyl-chloride-cas-number-49763-65-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com